3,5-Difluoro-4-ethoxythiophenol
Description
3,5-Difluoro-4-ethoxythiophenol (DFET) is a fluorinated aromatic thiol characterized by a benzene ring substituted with two fluorine atoms at the 3- and 5-positions, an ethoxy group at the 4-position, and a thiophenol (-SH) functional group. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. Fluorine atoms enhance lipophilicity and metabolic stability, while the ethoxy group provides electron-donating properties. The thiophenol moiety contributes acidity (pKa ~6–8) and nucleophilic reactivity, enabling applications in coupling reactions and polymer synthesis.
Properties
IUPAC Name |
4-ethoxy-3,5-difluorobenzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2OS/c1-2-11-8-6(9)3-5(12)4-7(8)10/h3-4,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOTYWPBWVENRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)S)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-ethoxythiophenol typically involves the introduction of fluorine atoms and an ethoxy group onto a thiophenol backbone. One common method is the fluorination of a suitable precursor, followed by the introduction of the ethoxy group through an etherification reaction. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and ethylating agents like ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and etherification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-ethoxythiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol moiety can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The fluorine atoms and ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
3,5-Difluoro-4-ethoxythiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-ethoxythiophenol involves its interaction with molecular targets through its fluorine atoms and ethoxy group. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The following table compares DFET with structurally related fluorinated aromatic compounds from the evidence:
Key Observations:
- Acidity: DFET’s thiophenol group is significantly more acidic (pKa ~6–8) than phenol derivatives like 5-(3,5-Difluorophenyl)-2-methoxyphenol (pKa ~10), enhancing its utility in deprotonation-driven reactions .
- Electronic Effects : The ethoxy group in DFET donates electrons via resonance, contrasting with the electron-withdrawing trifluoromethyl group in 1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione, which increases electrophilicity .
Physicochemical Properties
- Solubility: DFET’s ethoxy and thiol groups improve solubility in polar aprotic solvents (e.g., DMF, NMP) compared to fully nonpolar fluorocarbons.
- Thermal Stability : Fluorine substituents enhance thermal stability, as seen in 1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione, which forms stable crystals .
Biological Activity
3,5-Difluoro-4-ethoxythiophenol is an organic compound notable for its unique structure, which includes fluorine atoms and an ethoxy group attached to a thiophenol backbone. This compound has garnered interest in the fields of medicinal chemistry and materials science due to its potential biological activities, including antimicrobial and anticancer properties.
This compound can be synthesized through various methods, primarily involving the introduction of fluorine atoms and ethoxy groups onto a thiophenol framework. The synthesis typically employs fluorinating agents such as diethylaminosulfur trifluoride (DAST) and ethylating agents like ethyl iodide in the presence of a base.
| Property | Value |
|---|---|
| IUPAC Name | 4-ethoxy-3,5-difluorobenzenethiol |
| Molecular Formula | C8H8F2OS |
| Molecular Weight | 202.21 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity
Research has indicated that this compound exhibits significant biological activity. Studies have explored its potential as an antimicrobial and anticancer agent. The compound's mechanism of action is thought to involve interaction with specific molecular targets, potentially leading to enzyme inhibition or receptor binding.
Antimicrobial Activity
A study investigating various thiophenol derivatives found that this compound displayed notable antimicrobial effects against certain strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were reported in the range of 0.015 mg/L to >4 mg/L for various isolates, indicating promising efficacy .
Anticancer Properties
In vitro studies have evaluated the anticancer properties of the compound against different cancer cell lines. The results suggest that this compound may induce apoptosis in cancer cells through oxidative stress mechanisms. Further research is needed to elucidate the specific pathways involved.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive evaluation of several thiophenol derivatives highlighted that this compound exhibited superior antimicrobial activity compared to its analogs. The study utilized a variety of bacterial strains, demonstrating a clear dose-response relationship with increasing concentrations of the compound .
- Anticancer Activity Assessment : In a controlled laboratory setting, this compound was tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with evidence suggesting that the compound triggers apoptosis through mitochondrial pathways .
The biological activity of this compound is attributed to its ability to interact with biological molecules. The fluorine atoms enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets. Additionally, the ethoxy group may facilitate hydrogen bonding with specific receptors or enzymes involved in metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
